1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine
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Overview
Description
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is an organic compound that features a methanamine group attached to a 1,3-benzodioxole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine typically involves the following steps:
Formation of the Benzodioxole Ring: The 1,3-benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of the benzodioxole aldehyde with an appropriate amine.
Naphthalene Substitution: The final step involves the substitution of the naphthalene moiety onto the methanamine group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-N-(phenylmethyl)methanamine: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(1,3-benzodioxol-5-yl)-N-(2-naphthylmethyl)methanamine: Similar structure but with a different position of the naphthalene moiety.
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18/h1-10,20H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPHLXVRPEPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354771 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352436-18-1 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(naphthalen-1-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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